molecular formula C20H23ClFN3O3S B2569951 2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-92-7

2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2569951
CAS No.: 897618-92-7
M. Wt: 439.93
InChI Key: OKJBFKQVNSGVAC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a substituted acetamide linkage and a 1-arylpiperazine moiety, a combination frequently explored for its potential central nervous system (CNS) activity . Piperazine-based compounds are known to interact with a variety of neurological targets . Specifically, structural analogs featuring a 4-(4-chlorophenyl)piperazine group have demonstrated high affinity and selectivity for dopamine receptor subtypes, making them valuable tools for neuroscience research . Beyond neuroscientific applications, the acetamide functional group and the piperazine ring system are commonly found in scaffolds investigated for their broader biological potentials. Research on related molecules has shown that such structures can possess antimicrobial and anticancer properties . The piperazine nucleus, in particular, is a privileged structure in drug discovery, contributing to activities against various viral strains and is present in several FDA-approved therapeutic agents . The specific arrangement of the 4-chlorophenyl and 4-fluorophenyl rings in this acetamide derivative suggests potential for multi-target research, offering a promising starting point for the development of novel bioactive ligands and probes. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBFKQVNSGVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClFN3OC_{20}H_{23}ClFN_3O with a molecular weight of 375.87 g/mol. The structure includes a piperazine ring, chlorophenyl, and fluorophenyl groups, which are critical for its pharmacological properties.

PropertyValue
Molecular FormulaC20H23ClFN3O
Molecular Weight375.87 g/mol
LogP3.2532
Polar Surface Area31.59 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system and cancer treatment contexts.

Target Interactions

  • Equilibrative Nucleoside Transporters (ENTs) : The compound has been shown to inhibit ENTs, which play a crucial role in nucleoside transport and metabolism. This inhibition can affect various biochemical pathways related to nucleotide synthesis and adenosine regulation.
  • Receptor Binding : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may contribute to its psychoactive properties.

Biological Activity

Research has indicated that the compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation .
  • Neuropharmacological Effects : The piperazine derivatives are known for their activity as anxiolytics and antidepressants, which may be linked to their ability to modulate neurotransmitter systems .
  • Antimicrobial Properties : Some studies have reported that related compounds possess antimicrobial activities against certain bacterial strains, suggesting a potential for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds or derivatives:

  • A study on piperazine derivatives reported significant efficacy against human breast cancer cells with IC50 values as low as 18 μM, indicating strong potential for therapeutic applications in oncology .
  • Another investigation highlighted the interaction of fluorinated piperazine compounds with ENTs, demonstrating their ability to inhibit uridine uptake in a concentration-dependent manner, which may have implications for cancer treatment strategies.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from saccharin derivatives. One common method includes the reaction of 1-(2-fluorophenyl)piperazine with potassium carbonate in acetonitrile, followed by purification through column chromatography. The resulting compound exhibits a unique conformation characterized by distinct torsion angles between the piperazine and phenyl moieties, which may influence its biological interactions.

Research indicates that 2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide possesses potential biological activities, particularly in antimicrobial and anticancer research. The following subsections detail its activities against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The presence of halogenated phenyl groups enhances lipophilicity, facilitating greater membrane penetration.

CompoundActivity Against S. aureusActivity Against E. coliNotes
Compound ASignificantModerateComparable to ciprofloxacin
Compound BGoodLess effectiveLower than 5-fluorouracil
Compound CSignificantModerateEffective against MRSA

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the modulation of specific molecular targets related to cell proliferation and apoptosis.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules and reagents in various organic reactions. Its unique functional groups allow for diverse chemical transformations, including oxidation and substitution reactions.

Biology

In biological research, the compound is studied for its interactions with enzymes and receptors. Its potential as a therapeutic agent for diseases such as cancer and neurological disorders is under investigation.

Industry

The compound is also utilized in the pharmaceutical industry as an intermediate in drug development. Its unique properties make it valuable for synthesizing new materials and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chloroacetamide derivatives revealed that compounds similar to This compound demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications to the phenyl rings enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound found that it induced apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapeutics.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂-) in this compound undergoes oxidation under controlled conditions. Key findings include:

  • Sulfoxide formation : Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) at 25–40°C produces sulfoxide derivatives.

  • Sulfone formation : Stronger oxidants such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) in acidic media yield sulfones.

Reagent Conditions Product Yield
H₂O₂ (30%)25°C, 6 hrsSulfoxide derivative68–72%
m-CPBADichloromethane, 0°CSulfone derivative85%

Reduction Reactions

The sulfonamide group can be reduced to thiols or sulfides:

  • LiAlH₄ reduction : Lithium aluminum hydride in tetrahydrofuran (THF) reduces the sulfonamide to a sulfide (-S-).

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) with H₂ gas converts the sulfonamide to a thiol (-SH).

Reagent Conditions Product Notes
LiAlH₄THF, reflux, 12 hrsSulfide derivativeRequires anhydrous conditions
H₂/Pd-CEthanol, 50 psi, 24 hrsThiol derivativeLower yields (55–60%)

Aromatic Substitution

The electron-deficient 4-chlorophenyl and 4-fluorophenyl rings participate in electrophilic substitution:

  • Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the para position of the chlorophenyl ring .

  • Nitration : Nitrating mixture (HNO₃/H₂SO₄) adds nitro groups to the fluorophenyl ring .

Reaction Reagent Position Product
BrominationBr₂/AcOHChlorophenyl (para)2-(3-bromo-4-chlorophenyl)-...
NitrationHNO₃/H₂SO₄Fluorophenyl (meta)2-(4-chlorophenyl)-N-(...-3-nitro-4-fluorophenyl)...

Nucleophilic Substitution

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at 100°C cleaves the acetamide to a carboxylic acid .

  • Basic hydrolysis : NaOH in ethanol/water yields the corresponding ammonium salt .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aromatic rings:

  • Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) introduces boronate esters for further functionalization .

Catalyst Ligand Substrate Product
Pd(OAc)₂SPhos4-Chlorophenyl2-(4-borylphenyl)-N-(...)

Reaction Optimization Insights

  • Temperature sensitivity : Oxidation and reduction reactions require strict temperature control to avoid decomposition.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates on aromatic rings .

  • Catalyst loading : Pd-based catalysts at 5 mol% achieve optimal yields in cross-coupling reactions .

Key Mechanistic Considerations

  • The sulfonamide group’s electron-withdrawing nature directs electrophilic substitution to the chlorophenyl ring .

  • Steric hindrance from the piperazine ring limits reactivity at the sulfonyl ethyl chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

Table 1: Key Structural Differences and Similarities
Compound Name Piperazine Substituent Acetamide Substituent Linker Type Key Structural Notes
Target Compound 4-Fluorophenyl 4-Chlorophenyl Sulfonylethyl Dual halogenation enhances lipophilicity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Methylphenyl 4-Fluorophenyl Sulfonyl Tosyl group increases steric bulk
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide () 3-Chlorophenyl 4-Sulfanylphenyl Sulfanyl Sulfanyl linker may reduce metabolic stability
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () N/A 4-Chloro-2-nitrophenyl Methylsulfonyl Nitro group introduces electron-withdrawing effects

Key Research Findings and Implications

Halogenation Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound likely improve binding to hydrophobic pockets in target receptors compared to non-halogenated analogs.

Linker Impact : Sulfonylethyl linkers (as in the target) generally enhance metabolic stability over sulfanyl or methylsulfonyl groups.

Piperazine Substitutions : Fluorine on the piperazine ring (target) may improve pharmacokinetics compared to bulkier groups (e.g., tosyl in ).

Q & A

Q. Critical parameters :

  • Temperature control : Excess heat during sulfonylation can lead to side reactions (e.g., decomposition of the piperazine ring) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted starting materials, with yields typically ranging from 60% to 75% .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay-specific conditions:

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO cells for receptor binding assays) and buffer compositions (e.g., Mg²⁺ concentration for GPCR assays) .
  • Metabolic interference : Use liver microsome stability assays to identify if cytochrome P450-mediated degradation alters activity in vitro vs. in vivo .
  • Statistical rigor : Apply multivariate analysis to account for variables like protein binding or solubility limits, which may differ between assays .

Basic: What spectroscopic techniques are recommended for structural elucidation, and what key spectral markers should be identified?

Answer:

  • 1H/13C NMR :
    • Piperazine protons : Two doublets near δ 3.2–3.5 ppm (J = 4–6 Hz) for the N-linked CH₂ groups .
    • Sulfonyl group : A singlet for the SO₂-linked ethyl group at δ 3.8–4.0 ppm .
  • IR spectroscopy : Confirm sulfonamide formation with peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) .
  • X-ray crystallography : Resolve the dihedral angle between the chlorophenyl and fluorophenyl rings (typically 60–80°), which impacts receptor binding .

Advanced: What computational strategies predict the compound’s interactions with biological targets like GPCRs?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to dopamine D2/D3 receptors, focusing on the sulfonamide group’s hydrogen bonding with Ser194 and hydrophobic interactions with Phe389 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, monitoring RMSD values (<2.0 Å indicates stable binding) .
  • Pharmacophore modeling : Map essential features (e.g., aromatic rings, sulfonyl oxygen) to align with known GPCR ligands .

Basic: What safety considerations are critical during synthesis and handling?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (LD₅₀ > 2000 mg/kg in rodents, but irritant potential noted) .
  • Ventilation : Use fume hoods during reactions with acetic anhydride or sulfonyl chlorides to prevent inhalation of volatile byproducts .
  • Waste disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal in designated containers .

Advanced: How can in vitro metabolic stability data be reconciled with in vivo pharmacokinetic profiles?

Answer:

  • Microsomal stability assays : Incubate the compound with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS. A high clearance rate (>30 mL/min/kg) in vitro may correlate with short in vivo half-life .
  • Species-specific differences : Compare RLM data with human hepatocyte assays to adjust dosing regimens.
  • Prodrug strategies : Modify the sulfonamide group (e.g., ester prodrugs) to enhance metabolic stability if Phase I oxidation is observed .

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